2,5-Bis(phenylmethyl)cyclopentanone
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Overview
Description
2,5-Dibenzylcyclopentanone is an organic compound with the molecular formula C19H20O It is characterized by a cyclopentanone ring substituted with two benzyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylcyclopentanone typically involves the alkylation of cyclopentanone with benzyl halides in the presence of a strong base. One common method is the reaction of cyclopentanone with benzyl bromide in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 2,5-Dibenzylcyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibenzylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2,5-Dibenzylcyclopentanone can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe or NaOEt in an alcohol solvent.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclopentanones.
Scientific Research Applications
2,5-Dibenzylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentanone derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Dibenzylcyclopentanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The benzyl groups can enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
2,5-Dibenzylidenecyclopentanone: This compound has a similar structure but with double bonds between the benzyl groups and the cyclopentanone ring.
2,5-Diphenylcyclopentanone: Similar to 2,5-Dibenzylcyclopentanone but with phenyl groups instead of benzyl groups.
Uniqueness: 2,5-Dibenzylcyclopentanone is unique due to the presence of benzyl groups, which provide distinct steric and electronic properties compared to phenyl or other substituents. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
52186-15-9 |
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Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,5-dibenzylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
XARQGBICOSJNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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